molecular formula C8H9NO B1210151 3,4-Dihydro-2H-1,4-benzoxazine CAS No. 5735-53-5

3,4-Dihydro-2H-1,4-benzoxazine

Cat. No. B1210151
CAS RN: 5735-53-5
M. Wt: 135.16 g/mol
InChI Key: YRLORWPBJZEGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of lithium aluminum hydride (3.6 g, 94.74 mmol) in tetrahydrofuran (80 mL). The mixture was stirred for 15 minutes. This was followed by the addition of a solution of 2H-benzo[b][1,4]oxazin-3(4H)-one (5.7 g, 38.22 mmol) in tetrahydrofuran (21 mL), which was added dropwise with stirring. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at reflux in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). The reaction mixture was then quenched by the adding 3.6 mL of H2O and 10.8 mL 15% NaOH. A filtration was performed. The filter cake was washed 1 time with 30 mL of tetrahydrofuran. The resulting solution was extracted two times with 100 mL of ethyl acetate and the organic layers combined and dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 4.8 g (79%) of 3,4-dihydro-2H-benzo[b][1,4]oxazine as red oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[CH2:12][C:11](=O)[NH:10][C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]1=2>O1CCCC1>[O:7]1[CH2:12][CH2:11][NH:10][C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]1=2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
O1C2=C(NC(C1)=O)C=CC=C2
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL 3-necked round bottom flask was placed
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a bath of oil
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the adding 3.6 mL of H2O and 10.8 mL 15% NaOH
FILTRATION
Type
FILTRATION
Details
A filtration
WASH
Type
WASH
Details
The filter cake was washed 1 time with 30 mL of tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted two times with 100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This resulted in 4.8 g (79%) of 3,4-dihydro-2H-benzo[b][1,4]oxazine as red oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1C2=C(NCC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.